Bosentan

Beschreibung

Eigenschaften

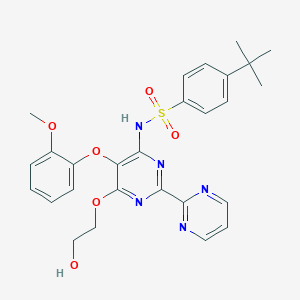

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046627 | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147536-97-8 | |

| Record name | Bosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bosentan's Mechanism of Action in Pulmonary Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular and physiological mechanisms through which bosentan exerts its therapeutic effects in the management of pulmonary arterial hypertension (PAH).

Introduction: The Endothelin System in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is a progressive disorder characterized by abnormally high blood pressure in the pulmonary arteries.[1] A key player in the pathophysiology of PAH is the endothelin (ET) system.[2] The primary isoform implicated is endothelin-1 (ET-1), a potent 21-amino acid peptide produced mainly by vascular endothelial cells.[3][4] In patients with PAH, plasma and lung tissue concentrations of ET-1 are significantly elevated, contributing to the disease's progression.[5]

ET-1 mediates its effects by binding to two distinct G-protein coupled receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB).

-

ETA Receptors: Located predominantly on vascular smooth muscle cells, activation of ETA receptors leads to potent vasoconstriction and smooth muscle cell proliferation.

-

ETB Receptors: These receptors are found on both vascular smooth muscle cells and endothelial cells. On smooth muscle cells, their activation also causes vasoconstriction. Conversely, ETB receptors on endothelial cells mediate the release of vasodilators, such as nitric oxide (NO) and prostacyclin, and are involved in the clearance of circulating ET-1.

In PAH, the pathological effects of ET-1, primarily vasoconstriction and vascular remodeling, are driven by the overstimulation of both ETA and ETB receptors on smooth muscle cells.

Core Mechanism of Action: Dual Endothelin Receptor Antagonism

This compound is an orally active, competitive antagonist of both ETA and ETB receptors, classifying it as a dual endothelin receptor antagonist (ERA). It functions by competitively inhibiting the binding of ET-1 to both receptor subtypes, thereby blocking the downstream signaling cascades that lead to vasoconstriction and cellular proliferation. By preventing these deleterious effects, this compound leads to vasodilation of the pulmonary arteries, a decrease in pulmonary vascular resistance (PVR), and a reduction in pulmonary arterial pressure.

This compound exhibits a slightly higher binding affinity for the ETA receptor compared to the ETB receptor. In vitro assays have shown its relative affinity for ETA to ETB to be approximately 20:1.

Signaling Pathway of Endothelin-1 and Inhibition by this compound

The binding of ET-1 to its receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and proliferation. This compound competitively blocks this interaction at both ETA and ETB receptors.

Preclinical and In Vitro Data

Receptor Binding Affinity

This compound's affinity for endothelin receptors has been characterized in various in vitro binding assays. These studies are crucial for understanding its potency and selectivity.

| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETA:ETB) | Reference Tissue/System |

| Ki | 4.7 nM | 95 nM | ~20:1 | Recombinant human receptors |

| Kd | 12.5 nM | 1.1 µM | ~88:1 | Human pulmonary artery |

| IC50 | 4.7 nM | - | - | Not specified |

Table 1: Summary of this compound's In Vitro Receptor Binding Affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

A standard method to determine the binding affinity (Ki) of a compound like this compound involves a competitive radioligand binding assay.

-

Cell/Tissue Preparation : Membranes are prepared from cells expressing a high density of ETA or ETB receptors (e.g., human pulmonary artery smooth muscle cells or recombinant cell lines like CHO cells).

-

Radioligand : A radiolabeled endothelin ligand, typically [125I]ET-1, is used.

-

Incubation : The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation : The bound radioligand is separated from the free (unbound) radioligand, often by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Clinical Pharmacodynamics and Efficacy

The therapeutic effect of this compound in PAH patients is well-documented through numerous clinical trials. The primary outcomes measured in these trials reflect the drug's mechanism of action, leading to improved hemodynamics and exercise capacity.

Hemodynamic Effects

This compound administration leads to significant improvements in key hemodynamic parameters that are indicative of reduced pulmonary vascular workload.

| Hemodynamic Parameter | This compound Treatment Change | Placebo Change | Treatment Effect (Difference) | Study Reference |

| Pulmonary Vascular Resistance (PVR) | -223 dyn·s·cm-5 | +191 dyn·s·cm-5 | -415 dyn·s·cm-5 | Channick et al., 2001 |

| Mean Pulmonary Arterial Pressure (mPAP) | -6.0 mmHg (WMD) | - | - | Meta-analysis |

| Cardiac Index (CI) | +1.0 L/min/m2 | - | - | Channick et al., 2001 |

| Total Pulmonary Resistance (TPR) | -20.0% (Dose-dependent) | N/A | - | Williamson et al., 2000 |

Table 2: Summary of Hemodynamic Improvements with this compound in PAH Patients. WMD = Weighted Mean Difference.

Functional and Clinical Outcomes

The hemodynamic improvements translate into clinically meaningful benefits for patients, such as enhanced exercise capacity and slower disease progression. The pivotal BREATHE-1 trial provided key evidence for these effects.

| Clinical Outcome | This compound Treatment Change | Placebo Change | Treatment Effect (Difference) | Study Reference |

| 6-Minute Walk Distance (6MWD) | +70 meters | -6 meters | +76 meters | Channick et al., 2001 |

| 6-Minute Walk Distance (6MWD) | +46.19 meters (WMD) | - | - | Meta-analysis |

| Clinical Worsening | Reduced Risk (OR 0.252) | - | - | Meta-analysis |

| WHO Functional Class | Improved | - | - | Channick et al., 2001 |

Table 3: Summary of Clinical and Functional Improvements with this compound in PAH Patients. OR = Odds Ratio.

Experimental Protocol: Right Heart Catheterization

The gold standard for assessing pulmonary hemodynamics is right heart catheterization (RHC). This invasive procedure is essential for diagnosing PAH and quantifying the response to therapy.

-

Catheter Insertion : A thin, flexible tube (Swan-Ganz catheter) is inserted into a large vein (typically the internal jugular, subclavian, or femoral vein).

-

Catheter Advancement : The catheter is advanced through the right atrium and right ventricle and into the pulmonary artery.

-

Pressure Measurements : The catheter's multiple ports allow for direct measurement of pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery (PAP - systolic, diastolic, and mean). The pulmonary capillary wedge pressure (PCWP) is also measured to estimate left atrial pressure.

-

Cardiac Output Measurement : Cardiac output is typically determined using the thermodilution method.

-

Calculation of Parameters : From the measured values, key parameters like Pulmonary Vascular Resistance (PVR) and Cardiac Index (CI) are calculated.

-

PVR = (mPAP - PCWP) / Cardiac Output

-

-

Therapeutic Assessment : RHC is performed at baseline and after a period of treatment (e.g., 16 weeks in clinical trials) to quantify the drug's hemodynamic effect.

Conclusion

This compound's mechanism of action in pulmonary hypertension is centered on its role as a dual antagonist of endothelin receptors ETA and ETB. By blocking the potent vasoconstrictive and proliferative effects of endothelin-1, this compound effectively reduces pulmonary vascular resistance and pressure. This primary mechanism leads to significant and clinically meaningful improvements in cardiopulmonary hemodynamics, exercise capacity, and overall functional status for patients with PAH. The extensive preclinical and clinical data provide a robust foundation for its use as a cornerstone therapy in this patient population.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meta-analysis of randomized controlled trials of this compound for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Bosentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of bosentan, a dual endothelin receptor antagonist pivotal in the treatment of pulmonary arterial hypertension. This document details a prominent synthetic pathway, including experimental protocols for key reactions, and presents a thorough characterization of its physicochemical and spectral properties. The guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug development, and pharmaceutical sciences.

Chemical Properties of this compound

This compound is a sulfonamide derivative belonging to the class of pyrimidines.[1] Its chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | [2][3][4] |

| Chemical Formula | C₂₇H₂₉N₅O₆S | [1] |

| Molecular Weight | 551.61 g/mol | |

| CAS Number | 147536-97-8 | |

| Appearance | White to yellowish powder | |

| Melting Point | 107-110 °C | |

| pKa (Strongest Acidic) | 5.8 | |

| pKa (Strongest Basic) | 0.57 |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Poorly soluble (1.0 mg/100 mL) | |

| Aqueous solution (pH 1.1 and 4.0) | 0.1 mg/100 mL | |

| Aqueous solution (pH 5.0) | 0.2 mg/100 mL | |

| Aqueous solution (pH 7.5) | 43 mg/100 mL | |

| Ethanol | ~11 mg/mL | |

| DMSO | ≥100 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL |

Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.98 (d, J=4.8 Hz, 2H), 8.75 (s, 1H, D₂O exchangeable), 8.39 (d, J=8.8 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 7.38 (t, J=7.6 Hz, 1H), 6.84 (m, 3H), 6.53 (t, J=7.6 Hz, 1H), 4.77 (s, 2H), 3.85 (s, 3H), 1.26 (s, 9H). (Interpretation based on provided spectrum) | |

| Infrared (IR) (KBr, cm⁻¹) | 3285 (N-H stretch), 3063 (aromatic C-H stretch), 2963 (aliphatic C-H stretch), 1579 (C=C stretch), 1386 (S=O stretch), 1177 (S=O stretch), 1098 (C-O stretch). | |

| Mass Spectrometry (MS) | m/z: 552.19 [M+H]⁺. Major fragments at m/z 202.07 and 280.08. | |

| UV/Vis | λmax: 215, 267 nm |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine with 4-tert-butylbenzenesulfonamide, followed by the introduction of the 2-hydroxyethoxy side chain.

Synthetic Scheme

Caption: A two-step synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Intermediate I)

-

Materials:

-

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

-

4-tert-butylbenzenesulfonamide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Purified water

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in acetonitrile, add potassium carbonate and stir the mixture for 15 minutes.

-

Add 4-tert-butylbenzenesulfonamide to the reaction mixture.

-

Heat the mixture to 75°C and maintain for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into purified water.

-

Filter the solid product, wash with THF, and dry to obtain the potassium salt of the title compound.

-

Step 2: Synthesis of this compound

-

Materials:

-

Intermediate I (potassium salt)

-

Ethylene glycol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Purified water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

In a reaction flask, combine ethylene glycol, acetonitrile, and potassium carbonate and stir for 15 minutes.

-

Raise the temperature of the mixture to 55°C and add the potassium salt of Intermediate I.

-

Reflux the reaction mass at 80-85°C for 12 hours.

-

Cool the reaction mixture to room temperature and pour it into purified water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Isolate the precipitated solid by filtration and dry to afford crude this compound.

-

Purification

Crude this compound can be purified by recrystallization from a mixture of ethanol and water to yield this compound monohydrate. Further purification can be achieved through column chromatography on silica gel if necessary.

Mechanism of Action

This compound is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors. In pulmonary arterial hypertension, elevated levels of ET-1 mediate vasoconstriction and proliferative signaling. By blocking these receptors, this compound leads to vasodilation and a decrease in pulmonary vascular resistance.

Caption: Mechanism of action of this compound.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Caption: General experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The presented synthetic route offers a practical approach for its preparation, and the comprehensive physicochemical and spectral data serve as a crucial reference for its characterization. The elucidation of its mechanism of action and a structured experimental workflow further contribute to a thorough understanding of this important pharmaceutical agent. This information is intended to support and facilitate further research and development in the field.

References

- 1. WO2010012637A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Simple Determination of this compound in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Bosentan's Journey Through Preclinical Models: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of bosentan, a dual endothelin receptor antagonist, in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in animals is fundamental for predicting its behavior in humans and for designing safe and effective clinical trials. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes metabolic pathways to serve as a valuable resource for researchers in the field of drug development.

Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic profile of this compound has been characterized in several preclinical species, revealing significant interspecies differences. The following tables summarize key pharmacokinetic parameters for this compound and its major active metabolite, Ro 48-5033, following oral and intravenous administration in rats, dogs, and rabbits.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration |

| Cmax | 100 mg/kg by oral gavage[1] | Data not available in searched documents |

| Tmax | Data not available in searched documents | Data not available in searched documents |

| AUC | Data not available in searched documents | Data not available in searched documents |

| Half-life (t½) | Data not available in searched documents | Data not available in searched documents |

| Bioavailability (F%) | Data not available in searched documents | N/A |

| Clearance (CL) | Data not available in searched documents | Data not available in searched documents |

| Volume of Distribution (Vd) | Data not available in searched documents | Data not available in searched documents |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Oral Administration | Intravenous Administration |

| Cmax | Data not available in searched documents | Data not available in searched documents |

| Tmax | Data not available in searched documents | Data not available in searched documents |

| AUC | Data not available in searched documents | Data not available in searched documents |

| Half-life (t½) | Data not available in searched documents | Data not available in searched documents |

| Bioavailability (F%) | ~50%[2][3] | N/A |

| Clearance (CL) | Data not available in searched documents | 1.5 ml/min/kg[4] |

| Volume of Distribution (Vd) | Data not available in searched documents | Data not available in searched documents |

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Oral Administration | Intravenous Administration |

| Cmax | Data not available in searched documents | Data not available in searched documents |

| Tmax | Data not available in searched documents | Data not available in searched documents |

| AUC | Data not available in searched documents | Data not available in searched documents |

| Half-life (t½) | Data not available in searched documents | Data not available in searched documents |

| Bioavailability (F%) | Data not available in searched documents | N/A |

| Clearance (CL) | Data not available in searched documents | up to 70 ml/min/kg[4] |

| Volume of Distribution (Vd) | Data not available in searched documents | Data not available in searched documents |

Table 4: Pharmacokinetic Parameters of this compound Metabolites in Preclinical Models

| Metabolite | Species | Administration Route | Cmax | Tmax | AUC | Half-life (t½) |

| Ro 48-5033 | Dog | Oral | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents |

| Ro 47-8634 | Rat | Oral | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents |

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This metabolic process leads to the formation of three main metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056. Of these, Ro 48-5033 is pharmacologically active and contributes to about 20% of the parent drug's effect. The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces.

A novel metabolite, designated as M4, has also been identified as a downstream product of Ro 47-8634 metabolism. The metabolic pathways of this compound are visualized in the following diagram.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic and metabolism studies. This section outlines the typical experimental protocols employed in the evaluation of this compound.

Animal Models

Studies on this compound's pharmacokinetics and metabolism have been conducted in various animal models, including mice, rats, rabbits, and dogs. The choice of species is often guided by similarities in metabolic pathways to humans and practical considerations for experimental procedures.

Drug Administration

For oral administration studies in rodents, this compound is typically administered via oral gavage to ensure accurate dosing.

-

Vehicle: this compound is often suspended in a vehicle such as 5% gum arabic in water. The suspension is prepared fresh daily.

-

Procedure:

-

The animal is weighed to determine the appropriate dosing volume, typically not exceeding 10-20 ml/kg for rats.

-

A gavage needle of appropriate size for the animal is selected.

-

The animal is restrained, and the gavage needle is gently inserted into the esophagus.

-

The this compound suspension is administered slowly.

-

The animal is monitored for any signs of distress post-administration.

-

For intravenous studies, this compound is dissolved in a suitable vehicle and administered via injection or infusion.

-

Vehicle: For intravenous injection, the sodium salt of this compound can be dissolved in water immediately before use.

-

Procedure:

-

The animal is appropriately restrained or anesthetized.

-

A catheter is inserted into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

The this compound solution is administered as a bolus injection or a controlled infusion.

-

Blood samples are collected at predetermined time points.

-

Sample Collection and Analysis

-

Blood Sampling: Blood samples are typically collected from a cannulated artery or vein at various time points after drug administration to characterize the plasma concentration-time profile.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, most commonly high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

In Vitro Metabolism Studies (Rat Liver Microsomes)

In vitro metabolism studies using liver microsomes are essential for identifying metabolic pathways and potential drug-drug interactions.

-

Materials:

-

Pooled rat liver microsomes

-

This compound

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

-

Procedure:

-

A reaction mixture containing rat liver microsomes, phosphate buffer, and this compound is prepared.

-

The mixture is pre-incubated at 37°C.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

The incubation is carried out at 37°C for a specified time (e.g., up to 60 minutes).

-

The reaction is terminated by adding a quenching solution, such as cold acetonitrile.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by HPLC-MS/MS to identify and quantify the metabolites formed.

-

Conclusion

This technical guide provides a detailed overview of the pharmacokinetic and metabolic properties of this compound in preclinical models. The significant interspecies variability in clearance highlights the importance of using multiple animal models in preclinical drug development. The well-defined metabolic pathways, primarily mediated by CYP2C9 and CYP3A4, offer a basis for understanding potential drug-drug interactions. The provided experimental protocols serve as a practical resource for researchers designing and conducting their own studies on this compound or similar compounds. A thorough understanding of these preclinical data is essential for the successful translation of promising drug candidates from the laboratory to the clinic.

References

- 1. This compound, a mixed endothelin receptor antagonist, inhibits superoxide anion-induced pain and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wordpress.p677405.webspaceconfig.de [wordpress.p677405.webspaceconfig.de]

- 3. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new endothelin receptor antagonist: prediction of the systemic plasma clearance in man from combined in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin Receptor Antagonism by Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosentan is a potent, orally active dual endothelin (ET) receptor antagonist with a slightly higher affinity for the ETA receptor subtype than the ETB subtype.[1] By competitively inhibiting the binding of endothelin-1 (ET-1) to its receptors, this compound effectively blocks the downstream signaling pathways that lead to vasoconstriction and cellular proliferation. This dual antagonism has established this compound as a cornerstone therapy for pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries.[2][3] This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and methodologies related to the endothelin receptor antagonism of this compound.

Introduction to the Endothelin System and this compound

The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is overexpressed in patients with PAH.[1] ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and proliferation.[4] ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.

This compound (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide) is a competitive antagonist of both ETA and ETB receptors. Its therapeutic effect in PAH is primarily attributed to the blockade of ETA receptors, leading to vasodilation and a decrease in pulmonary vascular resistance.

Mechanism of Action: Endothelin Receptor Antagonism

This compound's primary mechanism of action is the competitive inhibition of ET-1 binding to both ETA and ETB receptors. This dual antagonism prevents the activation of downstream signaling cascades responsible for the pathological effects of elevated ET-1 levels in PAH.

Endothelin Signaling Pathway

The binding of ET-1 to its receptors initiates a cascade of intracellular events. ETA receptor activation on smooth muscle cells leads to Gq/11 protein activation, subsequent phospholipase C (PLC) stimulation, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium, leading to smooth muscle contraction and proliferation. ETB receptor signaling on endothelial cells can lead to the release of vasodilators like nitric oxide (NO) and prostacyclin, while its activation on smooth muscle cells contributes to vasoconstriction.

References

- 1. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-based, treat-to-target therapy in patients with pulmonary arterial hypertension: results from the COMPASS-3 study - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of Bosentan activity

An In-Depth Technical Guide to the In Vitro Characterization of Bosentan's Activity

Introduction

This compound is a dual endothelin (ET) receptor antagonist, utilized primarily in the treatment of pulmonary arterial hypertension (PAH).[1] Its mechanism of action involves the competitive inhibition of endothelin-1 (ET-1), a potent endogenous vasoconstrictor, from binding to its receptors, ETA and ETB.[2][3] Patients with PAH exhibit elevated levels of ET-1, which contributes to vasoconstriction, cellular proliferation, fibrosis, and inflammation.[2][4] this compound addresses these pathological processes by blocking both ETA and ETB receptors, leading to a reduction in pulmonary vascular resistance and an increase in cardiac output. In vitro studies have been crucial in defining its pharmacological profile, demonstrating a higher affinity for the ETA receptor subtype compared to the ETB subtype.

Mechanism of Action: A Signaling Perspective

Endothelin-1 exerts its effects by binding to two distinct G-protein coupled receptor subtypes, ETA and ETB.

-

ETA Receptors: Predominantly located on vascular smooth muscle cells. Their activation by ET-1 leads to potent vasoconstriction and stimulates cellular proliferation and hypertrophy.

-

ETB Receptors: Found on both vascular smooth muscle cells, where they also mediate vasoconstriction, and on endothelial cells. On endothelial cells, ETB receptors play a dual role: they contribute to the clearance of circulating ET-1 and mediate the release of vasodilators such as nitric oxide (NO) and prostacyclin.

This compound acts as a competitive antagonist at both receptor sites, preventing the downstream signaling cascades initiated by ET-1. By blocking ETA receptors, it directly inhibits vasoconstriction and the mitogenic effects on smooth muscle cells. Its blockade of ETB receptors contributes to the overall reduction in ET-1-mediated effects.

Quantitative In Vitro Activity

The affinity and functional antagonism of this compound have been quantified through various in vitro assays. The data consistently show a higher affinity for the ETA receptor.

| Parameter | Receptor | Tissue/Cell Type | Value | Reference |

| Ki (Inhibitor Constant) | ETA | Human Smooth Muscle Cells | 4.7 nM | |

| ETB | Human Placenta | 95 nM | ||

| Kd (Dissociation Constant) | ETA | Human Pulmonary Artery | 12.5 nM | |

| ETB | Human Pulmonary Artery | 1.1 µM | ||

| pA2 (Functional Antagonism) | ETA | Isolated Rat Aorta | 7.2 | |

| ETB | Isolated Rat Trachea | 6.0 | ||

| pKB (Functional Antagonism) | ETA/ETB | Human Pulmonary Artery | 6.28 | |

| ETA/ETB | Human Radial Artery | 6.04 |

Experimental Protocols

The in vitro characterization of this compound involves a tiered approach, beginning with receptor binding assays to determine affinity, followed by functional assays to assess its antagonist activity in a physiological context.

Radioligand Binding Assays

These assays quantify the affinity of this compound for ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitor constant (Ki) of this compound for ETA and ETB receptors.

-

Materials:

-

Membrane preparations from cells expressing high levels of human ETA receptors (e.g., human pulmonary artery smooth muscle cells) or ETB receptors (e.g., human placenta).

-

Radioligand: [125I]-ET-1.

-

This compound (and other unlabeled competitors).

-

Assay Buffer (e.g., Tris-HCl with MgCl2, and protease inhibitors).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

A constant concentration of cell membrane preparation and [125I]-ET-1 are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Vascular Contraction Assay

This ex vivo assay measures the ability of this compound to inhibit the contractile response induced by ET-1 in isolated blood vessels.

-

Objective: To determine the functional antagonist potency (pA2 or pKB) of this compound.

-

Materials:

-

Isolated tissue rings from sources rich in specific receptors, such as rat aorta (primarily ETA) or human pulmonary/radial arteries (mixed ETA/ETB).

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

Endothelin-1 (agonist).

-

This compound.

-

-

Protocol:

-

Artery ring segments are prepared and mounted in organ baths containing physiological salt solution maintained at 37°C.

-

Tissues are equilibrated under a resting tension and their viability is confirmed (e.g., with potassium chloride).

-

Tissues are pre-incubated with either vehicle or varying concentrations of this compound for a set period (e.g., 30-60 minutes).

-

A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and recording the isometric force of contraction.

-

The presence of this compound is expected to cause a rightward shift in the ET-1 concentration-response curve.

-

The data are analyzed using Schild regression or Clark plot analysis to calculate the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.

-

Cellular Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on vascular smooth muscle cells, a key aspect of its therapeutic action in preventing vascular remodeling.

-

Objective: To quantify the inhibition of ET-1-induced proliferation of pulmonary artery smooth muscle cells (PASMCs) by this compound.

-

Materials:

-

Cultured human PASMCs.

-

Cell culture medium (e.g., SMGM) with low serum (e.g., 1% FBS) for synchronization.

-

Mitogen: Endothelin-1 or Platelet-Derived Growth Factor (PDGF).

-

This compound.

-

[3H]-thymidine for incorporation assay or a cell counter for direct cell counting.

-

-

Protocol:

-

PASMCs are seeded in multi-well plates and grown to sub-confluence.

-

Cells are growth-arrested by incubation in a low-serum medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

The medium is replaced with fresh low-serum medium containing vehicle or various concentrations of this compound.

-

After a pre-incubation period, cells are stimulated with a mitogen (e.g., 10-6 M ET-1).

-

For [3H]-thymidine incorporation:

-

After ~24 hours of mitogen stimulation, [3H]-thymidine is added to each well and incubated for several hours.

-

Cells are then washed, and the DNA is precipitated (e.g., with trichloroacetic acid).

-

The amount of incorporated radioactivity, which correlates with DNA synthesis, is measured using a scintillation counter.

-

-

For direct cell counting:

-

Cells are incubated for a longer period (e.g., 48-72 hours) after mitogen stimulation.

-

Cells are then detached (e.g., with trypsin) and counted using an automated cell counter or hemocytometer.

-

-

The results are expressed as a percentage of the proliferation induced by the mitogen alone, allowing for the determination of an IC50 value for this compound's anti-proliferative effect.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effects of this compound on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]

Bosentan: A Technical Guide to On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). It competitively inhibits the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, to both ETA and ETB receptors. This antagonism leads to vasodilation, particularly in the pulmonary vasculature, and antiproliferative effects on vascular smooth muscle cells, thereby alleviating the symptoms of PAH. However, the clinical use of this compound is also associated with distinct off-target effects, most notably hepatotoxicity, which necessitates careful patient monitoring. This technical guide provides an in-depth overview of the on-target and off-target pharmacology of this compound, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.

On-Target Effects: Endothelin Receptor Antagonism

This compound exerts its therapeutic effects by blocking the actions of ET-1 on its receptors. ET-1 is a key player in the pathophysiology of PAH, with elevated levels found in the plasma and lung tissue of patients.[1] The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and proliferation.[2][3] The role of ETB receptors is more complex; on smooth muscle cells, they also mediate vasoconstriction, while on endothelial cells, their activation leads to the release of vasodilators such as nitric oxide and prostacyclin.[2][3] this compound's dual antagonism of both receptor subtypes results in a net vasodilatory and antiproliferative effect in the pulmonary vasculature.

Quantitative Data: Receptor Binding Affinity and Functional Activity

The affinity and functional antagonism of this compound at the endothelin receptors have been characterized using various in vitro assays. The following tables summarize key quantitative data from the literature.

| Parameter | ETA Receptor | ETB Receptor | Reference |

| Ki (nM) | 4.7 | 95 | |

| Kd (nM) | 12.5 | 1100 | |

| IC50 (µM) | 0.2 (vasoconstriction) | 19 (vasoconstriction) | |

| IC50 (µM) | 0.3 (bronchodilation) | 20 (bronchoconstriction) |

Table 1: this compound Binding Affinity and Functional Inhibitory Constants. Ki (inhibitor constant) and Kd (dissociation constant) values represent the binding affinity of this compound to the receptors. IC50 (half maximal inhibitory concentration) values indicate the functional potency of this compound in inhibiting endothelin-1 induced responses.

Signaling Pathways

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the downstream effects.

Off-Target Effects

While effective in treating PAH, this compound is associated with several off-target effects, the most significant of which is hepatotoxicity. Other reported adverse effects include edema, anemia, and teratogenicity.

Hepatotoxicity: Inhibition of Bile Salt Export Pump (BSEP)

The primary mechanism underlying this compound-induced liver injury is the inhibition of the bile salt export pump (BSEP), a transporter located on the canalicular membrane of hepatocytes responsible for the efflux of bile salts from the liver into the bile. Inhibition of BSEP by this compound and its metabolites leads to the intracellular accumulation of cytotoxic bile salts, resulting in cholestasis and hepatocellular injury.

| Parameter | Value | Reference |

| BSEP Inhibition (IC50) | ~12 µM (this compound) | |

| BSEP Inhibition (IC50) | ~8.5 µM (Metabolite Ro 47-8634) |

Table 2: this compound and Metabolite Inhibition of Bile Salt Export Pump (BSEP). IC50 values indicate the concentration at which this compound and its metabolite inhibit 50% of BSEP activity.

Experimental Protocols

Radioligand Binding Assay for Endothelin Receptors

This protocol outlines a method to determine the binding affinity of this compound for ETA and ETB receptors using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, membrane preparation (e.g., 20-40 µg protein), and the serially diluted this compound or vehicle (for total binding).

-

Add a fixed concentration of [125I]-ET-1 (typically at a concentration near its Kd) to all wells.

-

To determine non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM) to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro BSEP Inhibition Assay Using Membrane Vesicles

This protocol describes an assay to evaluate the inhibitory effect of this compound on the BSEP transporter using membrane vesicles.

Materials:

-

Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP.

-

Control membrane vesicles (without BSEP expression).

-

Radiolabeled BSEP substrate (e.g., [3H]-taurocholic acid).

-

This compound.

-

Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4, containing 10 mM MgCl2 and 250 mM sucrose).

-

ATP and AMP solutions.

-

Ice-cold wash buffer.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-warm the membrane vesicles and assay components to 37°C.

-

In a 96-well plate on ice, add the membrane vesicles, this compound dilutions, and the radiolabeled substrate.

-

Initiate the transport reaction by adding ATP solution to the wells. To determine ATP-independent transport, add AMP solution to a parallel set of wells.

-

Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

Stop the reaction by adding a large volume of ice-cold wash buffer.

-

Rapidly filter the contents of each well through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the transport in the presence of AMP from that in the presence of ATP.

-

Determine the IC50 value for this compound by plotting the percentage of inhibition of ATP-dependent transport against the this compound concentration.

Conclusion

This compound is a cornerstone in the management of pulmonary arterial hypertension, with a well-defined on-target mechanism of action involving the dual antagonism of ETA and ETB receptors. This guide has provided a comprehensive overview of its pharmacological properties, including quantitative data on its receptor affinity and functional potency. A significant consideration in the clinical use of this compound is its potential for off-target hepatotoxicity, primarily through the inhibition of the bile salt export pump. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the on- and off-target effects of this compound and to develop novel endothelin receptor antagonists with improved safety profiles. The visualization of the key signaling pathways aims to facilitate a deeper understanding of the molecular mechanisms underlying both the therapeutic efficacy and the adverse effects of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Bosentan

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosentan is a dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2] ET-1 is a potent vasoconstrictor and has been implicated in the pathophysiology of various cardiovascular and inflammatory diseases, most notably pulmonary arterial hypertension (PAH).[1][3] In preclinical research, this compound is widely used in various animal models to investigate its therapeutic potential and mechanism of action. These application notes provide a comprehensive overview of this compound dosage and administration in in vivo animal studies, along with detailed experimental protocols.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the dosages of this compound used in various in vivo animal studies, categorized by disease model and animal species.

Table 1: this compound Dosage in Rodent Models of Pulmonary Hypertension

| Animal Model | Species | This compound Dosage | Route of Administration | Frequency | Study Duration | Reference(s) |

| Monocrotaline (MCT)-induced Pulmonary Hypertension | Rat | 10, 30, 100, 300 mg/kg/day | Food admix | Daily | 4 weeks | [4] |

| Monocrotaline (MCT)-induced Pulmonary Hypertension | Rat | 50 mg/kg | Per os (oral) | Not specified | Not specified | |

| SU5416/Hypoxia-induced Pulmonary Hypertension | Rat | 250 mg/kg/day | Not specified | Daily | From day 10 to 21 | |

| Hypoxia-induced Pulmonary Hypertension | Rat | 100 mg/kg/day | Oral (in food) | Daily | 2 or 4 weeks |

Table 2: this compound Dosage in Other Disease Models

| Animal Model | Species | This compound Dosage | Route of Administration | Frequency | Study Duration | Reference(s) |

| Potassium Superoxide-induced Inflammation and Pain | Mouse | 10, 30, 100 mg/kg | Oral gavage | Single dose, 1h before induction | Not applicable | |

| Cecal Ligation and Puncture (CLP)-induced Septic Shock | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Single dose, 5 or 20h after CLP | Not applicable | |

| Blunt Thoracic Trauma-induced Pulmonary Contusion | Rat | 100 mg/kg | Oral | Once a day | 3 or 7 days | |

| Contrast Media-induced Nephrotoxicity | Rat | Not specified | Oral | Not specified | Not specified | |

| Pacing-induced Heart Failure | Dog | 3 mg/kg | Intravenous (i.v.) bolus | Single dose | Not applicable |

Experimental Protocols

Protocol 1: Induction of Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats and Treatment with this compound

This protocol describes the induction of pulmonary hypertension in rats using a single subcutaneous injection of monocrotaline, followed by chronic oral administration of this compound.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Monocrotaline (MCT)

-

Sterile saline

-

This compound

-

Powdered rat chow

-

Animal balance

-

Syringes and needles for subcutaneous injection

-

Apparatus for measuring pulmonary arterial pressure (e.g., pressure transducer, catheter)

-

Anesthetics (e.g., ketamine/xylazine)

Procedure:

-

Animal Acclimatization: House male Wistar rats in a climate-controlled facility with a 12-hour light/dark cycle and provide free access to standard chow and water for at least one week to allow for acclimatization.

-

Induction of Pulmonary Hypertension:

-

Prepare a solution of MCT in sterile saline.

-

Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight. A control group should receive an equal volume of saline.

-

-

This compound Formulation and Administration:

-

Prepare the this compound-medicated chow by thoroughly mixing the calculated amount of this compound with powdered rat chow to achieve the desired daily dose (e.g., 100 or 300 mg/kg/day). The amount of medicated chow consumed by each rat should be monitored to ensure accurate dosing.

-

Alternatively, this compound can be administered daily by oral gavage.

-

-

Treatment Period:

-

Begin the administration of this compound-medicated chow or oral gavage immediately after the MCT injection and continue for the duration of the study (typically 4 weeks).

-

The control and MCT-only groups should receive standard chow.

-

-

Assessment of Pulmonary Hypertension:

-

At the end of the treatment period, anesthetize the rats.

-

Measure the mean pulmonary arterial pressure (mPAP) via catheterization of the pulmonary artery.

-

After hemodynamic measurements, euthanize the animals and collect the heart and lungs.

-

Assess right ventricular hypertrophy by calculating the ratio of the right ventricular weight to the left ventricular plus septum weight (Fulton's Index).

-

Perform histological analysis of the lung tissue to evaluate vascular remodeling.

-

Signaling Pathways and Experimental Workflows

Endothelin Signaling Pathway and this compound's Mechanism of Action

Caption: this compound blocks ET-1 binding to ET-A and ET-B receptors.

Experimental Workflow for In Vivo this compound Studies

Caption: Typical workflow for a preclinical this compound efficacy study.

References

Application Notes and Protocols for Bosentan Administration in Rat Models of Pulmonary Arterial Hypertension

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bosentan in preclinical rat models of Pulmonary Arterial Hypertension (PAH). This document outlines detailed experimental protocols for inducing PAH, administering this compound, and summarizing key quantitative outcomes and signaling pathways involved.

Introduction to this compound in PAH

This compound is a dual endothelin receptor antagonist (ERA) that blocks both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, plays a crucial role in the pathophysiology of PAH.[1][2] By inhibiting the binding of ET-1 to its receptors, this compound leads to vasodilation, reduced vascular remodeling, and a decrease in pulmonary arterial pressure.[1][3] In rat models of PAH, this compound has been shown to effectively attenuate the development and progression of the disease, making it a valuable tool for preclinical research.

Rat Models of Pulmonary Arterial Hypertension

Two common and well-established rat models for inducing PAH are the monocrotaline (MCT) model and the Sugen/hypoxia (SuHx) model.

Monocrotaline (MCT)-Induced PAH

The MCT model is a widely used and relatively simple method for inducing PAH in rats. Monocrotaline, a pyrrolizidine alkaloid, causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.

Sugen/Hypoxia (SuHx)-Induced PAH

The SuHx model is considered to more closely mimic the pathology of human PAH, including the formation of complex vascular lesions. This model involves the administration of a vascular endothelial growth factor (VEGF) receptor inhibitor, Sugen 5416 (SU5416), followed by exposure to chronic hypoxia. This combination leads to severe, progressive PAH with occlusive vascular lesions.

Experimental Protocols

Protocol for Monocrotaline (MCT)-Induced PAH and this compound Treatment

Materials:

-

Male Wistar rats (12 weeks old)

-

Monocrotaline (MCT) (Sigma-Aldrich)

-

This compound (Actelion Pharmaceuticals)

-

Vehicle for MCT (e.g., 0.9% saline)

-

Vehicle for this compound (e.g., food admix, drinking water)

-

Gavage needles

-

Animal scale

Procedure:

-

PAH Induction:

-

Acclimatize rats for at least one week before the experiment.

-

Prepare a solution of MCT in 0.9% saline.

-

Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to induce PAH. A control group should receive an equivalent volume of saline.

-

-

This compound Administration:

-

Treatment can be initiated either prophylactically (at the same time as MCT injection) or therapeutically (after the establishment of PAH, typically 2-3 weeks post-MCT).

-

Prepare this compound for administration. A common method is to admix it with powdered food at a concentration that provides a daily dose of 300 mg/kg. Alternatively, this compound can be dissolved in drinking water to achieve a target dose of 100 mg/kg/day.

-

For oral gavage, this compound can be suspended in a suitable vehicle and administered once daily.

-

The treatment duration is typically 4 weeks.

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal body weight and general health status regularly.

-

At the end of the treatment period, perform hemodynamic measurements (e.g., mean pulmonary arterial pressure - mPAP) under anesthesia.

-

Euthanize the animals and collect heart and lung tissues.

-

Assess right ventricular hypertrophy (RVH) by calculating the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight; RV/[LV+S]).

-

Perform histological analysis of lung tissue to evaluate vascular remodeling.

-

Protocol for Sugen/Hypoxia (SuHx)-Induced PAH and this compound Treatment

Materials:

-

Female Sprague-Dawley rats (200-270 g)

-

Sugen 5416 (SU5416) (Tocris Bioscience)

-

Vehicle for SU5416 (e.g., DMSO/saline mixture)

-

Hypoxia chamber (10% O2)

-

This compound

-

Standard rodent chow and water

Procedure:

-

PAH Induction:

-

Acclimatize rats for at least one week.

-

Administer a single subcutaneous injection of SU5416 (20 mg/kg body weight).

-

Immediately following the injection, place the rats in a hypoxic chamber (10% O2) for 3 weeks. Control animals are kept in normoxic conditions (21% O2).

-

After 3 weeks of hypoxia, return the rats to normoxic conditions.

-

-

This compound Administration:

-

This compound treatment can be initiated at different time points to study its effects on early or established disease. For example, "early intervention" could be from weeks 3 to 5, and "late intervention" from weeks 5 to 8 after SU5416 injection.

-

Administer this compound orally, for example, mixed in the diet, at a dose of 100 mg/kg/day.

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal weight and clinical signs throughout the study.

-

Perform hemodynamic measurements (mPAP, right ventricular systolic pressure - RVSP) at the study endpoint.

-

Assess RVH using the Fulton index.

-

Conduct detailed histological and morphometric analysis of pulmonary arterioles to assess vascular remodeling and the presence of occlusive lesions.

-

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound in rat models of PAH.

Table 1: Effects of this compound on Hemodynamics and Right Ventricular Hypertrophy in Monocrotaline (MCT)-Induced PAH in Rats

| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (RV/BW ratio) | Mortality Rate (%) | Reference |

| Control | - | - | 0 | |

| MCT Alone | Increased significantly | Increased significantly | 53 | |

| MCT + this compound (300 mg/kg/day) | Significantly attenuated increase | Significantly reduced | 11 | |

| MCT + Sildenafil (100 mg/kg/day) | Significantly attenuated increase | Significantly reduced | 11 | |

| MCT + this compound + Sildenafil | Additional significant decrease | Further significant reduction | 0 |

Table 2: Effects of this compound in Hypoxia-Induced PAH in Rats

| Treatment Group | Mean Pulmonary Arterial Pressure (mmHg) | Right Heart Hypertrophy | Vascular Remodeling | Reference |

| Normoxia | - | - | - | |

| Hypoxia (2 weeks) | 36 ± 1 | Present | Present | |

| Hypoxia (2 weeks) + this compound (4 weeks) | 25 ± 1 (Reversed) | Significantly reversed | Significantly reversed | |

| Hypoxia (pretreatment with this compound) | Prevention of increase | Prevented | Prevented |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in PAH

This compound exerts its therapeutic effects primarily by blocking the endothelin-1 (ET-1) signaling pathway. ET-1 binds to ETA and ETB receptors on pulmonary artery smooth muscle cells (PASMCs), leading to vasoconstriction and proliferation. This compound, as a dual antagonist, inhibits these downstream effects. Furthermore, there is evidence of crosstalk between the endothelin and bone morphogenetic protein (BMP) signaling pathways, where this compound may restore downregulated BMP signaling in hypoxic conditions.

Caption: this compound blocks ET-1 signaling in PAH.

Experimental Workflow for MCT-Induced PAH Model

The following diagram illustrates the typical experimental workflow for inducing PAH with monocrotaline and assessing the efficacy of this compound.

Caption: Workflow for MCT-induced PAH studies.

Experimental Workflow for SuHx-Induced PAH Model

This diagram outlines the experimental procedure for the Sugen/hypoxia model of PAH.

Caption: Workflow for SuHx-induced PAH studies.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Bosentan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan is a dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2] ET-1 is a potent vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[3][4] By blocking ET-1 signaling, this compound induces vasodilation and inhibits cell proliferation, making it an effective therapeutic agent for PAH.[3] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and other potential endothelin receptor antagonists.

Mechanism of Action

ET-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells. Activation of these G-protein coupled receptors initiates several downstream signaling cascades, leading to vasoconstriction, cell proliferation, fibrosis, and inflammation. This compound's therapeutic effects stem from its ability to block these pathological processes.

A diagram of the Endothelin-1 signaling pathway and the inhibitory action of this compound is provided below.

Caption: Endothelin-1 signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy from various cell-based assays.

Table 1: IC50 Values of this compound in Functional Assays

| Assay Type | Cell/Tissue Type | ET Receptor Target | IC50 (µM) | Reference |

| Vasoconstriction | Isolated Perfused Rat Lung | ETA | 0.2 | |

| Vasoconstriction | Isolated Perfused Rat Lung | ETB | 19 | |

| Bronchoconstriction | Isolated Perfused Rat Lung | ETA (bronchodilatory) | 0.3 | |

| Prostacyclin Release | Isolated Perfused Rat Lung | ETB | 3 | |

| Calcium Flux | Transgenic cells | Wildtype ETA | 0.012 | |

| Cell Viability | Dermal Microvascular Endothelial Cells | ETA/ETB | ~1-10 |

Table 2: Effect of this compound on ET-1 Induced Cellular Responses

| Cellular Response | Cell Type | This compound Concentration | Inhibition | Reference |

| Cell Proliferation ([3H]thymidine uptake) | Pulmonary Artery Smooth Muscle Cells | 50 µM | ~90% | |

| Cell Number Increase | Pulmonary Artery Smooth Muscle Cells | 50 µM | ~60% | |

| Intracellular Ca2+ increase | Human Pulmonary Artery Smooth Muscle Cells | 10 µM | Significant reduction | |

| ERK1/2 Phosphorylation | Multiple Myeloma Cell Lines | 10 µM | Significant reduction |

Experimental Protocols

Cell Proliferation Assay

This assay measures the effect of this compound on ET-1-induced cell proliferation.

Caption: Workflow for the cell proliferation assay.

Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (PASMCs)

-

Cell culture medium (e.g., DMEM) with 10% fetal calf serum

-

Serum-free medium

-

This compound

-

Endothelin-1 (ET-1)

-

[3H]thymidine or other proliferation assay reagent (e.g., WST-1)

-

96-well plates

-

Scintillation counter or plate reader

Protocol:

-

Seed PASMCs into 96-well plates at a density of 4 x 10^4 cells per well and allow them to adhere overnight.

-

Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to synchronize the cell cycle.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour.

-

Stimulate the cells with ET-1 (e.g., 10^-8 M to 10^-6 M) in the presence of this compound for 48 hours.

-

For the final 4 hours of incubation, add [3H]thymidine to each well.

-

Harvest the cells and measure the incorporation of [3H]thymidine using a scintillation counter. Alternatively, use a colorimetric assay like WST-1 and measure absorbance with a plate reader.

Intracellular Calcium Mobilization Assay

This assay determines this compound's ability to block ET-1-induced increases in intracellular calcium.

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

-

CHO cells stably expressing ETA or ETB receptors, or Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

-

Black, clear-bottom 96-well plates

-

Krebs buffer or other suitable assay buffer

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

This compound

-

Endothelin-1 (ET-1)

-

Fluorometric imaging plate reader (FLIPR) or equivalent

Protocol:

-

Seed cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.

-

Prepare a loading solution containing Fluo-4 AM (e.g., 1 mM stock diluted in assay buffer) and Pluronic F-127 (e.g., 20% stock).

-

Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 1 hour in the dark.

-

Wash the cells with assay buffer.

-

Add assay buffer containing varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in a fluorometric plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the effect of this compound on the ET-1-induced phosphorylation of ERK1/2, a key downstream signaling molecule.

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Materials:

-

Human cardiac fibroblasts or other suitable cell line

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to near confluency and then starve in serum-free medium for 24 hours.

-

Treat cells with this compound for 1 hour, followed by stimulation with ET-1 (e.g., 100 nM) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Gene Expression Analysis (Quantitative RT-PCR)

This assay measures the effect of this compound on the expression of genes downstream of endothelin receptor activation.

Protocol:

-